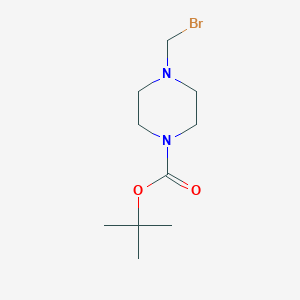

Tert-butyl 4-(bromomethyl)piperazine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(bromomethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrN2O2/c1-10(2,3)15-9(14)13-6-4-12(8-11)5-7-13/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMOESGVICBBNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of Tert Butyl 4 Bromomethyl Piperazine 1 Carboxylate

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary mode of reactivity for tert-butyl 4-(bromomethyl)piperazine-1-carboxylate involves the displacement of the bromide ion by a nucleophile. The carbon atom of the bromomethyl group is electrophilic and susceptible to attack by electron-rich species. These reactions are fundamental in creating new carbon-heteroatom and carbon-carbon bonds, making this compound a valuable building block in medicinal chemistry and materials science.

The nucleophilic substitution reactions at the primary carbon of the bromomethyl group predominantly proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. This pathway involves a backside attack by the nucleophile, leading to an inversion of configuration at the electrophilic carbon. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.

Nitrogen nucleophiles readily react with this compound to form new C-N bonds. These reactions are crucial for the synthesis of various N-substituted piperazine (B1678402) derivatives.

Amines: Primary and secondary amines are effective nucleophiles for the alkylation with this compound. The reaction typically proceeds in the presence of a base to neutralize the hydrogen bromide formed. For instance, the reaction of N-Boc-piperazine with other alkylating agents is a well-established method for the synthesis of substituted piperazines. While direct studies with a wide range of amines and the title compound are not extensively documented, analogous reactions suggest high efficiency.

Azides: The azide (B81097) ion (N₃⁻) is an excellent nucleophile and reacts smoothly with this compound to yield the corresponding azidomethylpiperazine derivative. This product can be further elaborated, for example, through reduction to an aminomethyl group or by participation in click chemistry reactions. A study on the synthesis of triazole derivatives involved the reaction of a Boc-protected piperazine with propargyl bromide, a similarly reactive alkylating agent, highlighting the facility of such SN2 reactions. nih.govresearchgate.net

| Nitrogen Nucleophile | Product Structure | Typical Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | tert-butyl 4-(((R¹R²)amino)methyl)piperazine-1-carboxylate | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), RT to 80°C | Generally Good to Excellent (by analogy) | researchgate.net |

| Sodium Azide (NaN₃) | tert-butyl 4-(azidomethyl)piperazine-1-carboxylate | Solvent (e.g., DMF, DMSO), RT to 60°C | High (by analogy) | nih.gov |

Oxygen nucleophiles, such as alcohols and carboxylates, can displace the bromide to form ethers and esters, respectively.

Alcohols and Phenols: The reaction with alcohols or phenols, known as the Williamson ether synthesis, typically requires a base to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile. These nucleophiles can then attack the bromomethyl group to form the corresponding ether.

Carboxylates: Carboxylate anions, generated from carboxylic acids and a base, are effective nucleophiles for this transformation, leading to the formation of ester derivatives. A notable example is the synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, which was achieved through the nucleophilic displacement of the bromine in tert-butyl bromoacetate (B1195939) by the secondary amine of Boc-protected piperazine. youtube.com This demonstrates the general reactivity pattern expected for carboxylate nucleophiles with the title compound.

| Oxygen Nucleophile | Product Structure | Typical Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Alcohol/Phenol (ROH) | tert-butyl 4-((alkoxy/phenoxy)methyl)piperazine-1-carboxylate | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | Moderate to Good (by analogy) | Analogous to Williamson Ether Synthesis |

| Carboxylate (RCOO⁻) | tert-butyl 4-(((acyloxy)methyl))piperazine-1-carboxylate | Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) | Good to Excellent (by analogy) | youtube.com |

Sulfur nucleophiles are generally more reactive than their oxygen counterparts in S_N2 reactions due to their greater polarizability and lower electronegativity.

Thiols: Thiols can be readily converted to their corresponding thiolates with a base, which then act as potent nucleophiles to attack the bromomethyl group, forming thioethers. The synthesis of 1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate from a piperazine derivative and 4-mercaptomethyl benzaldehyde (B42025) illustrates the feasibility of forming C-S bonds in this manner. nih.govconnectjournals.com

Thioethers: While thioethers themselves are nucleophilic, their reaction with primary alkyl halides to form sulfonium (B1226848) salts is a common process.

| Sulfur Nucleophile | Product Structure | Typical Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Thiol (RSH) | tert-butyl 4-((alkylthio/arylthio)methyl)piperazine-1-carboxylate | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., EtOH, DMF) | High (by analogy) | nih.govconnectjournals.com |

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound can serve as an electrophile for this purpose.

Organometallics: While highly reactive organometallics like Grignard reagents can be challenging to use in S_N2 reactions with alkyl halides due to side reactions, organocuprates (Gilman reagents) are generally more effective for such transformations, affording the corresponding alkylated products.

Enolates: Enolates, generated from ketones, esters, or other carbonyl compounds by treatment with a strong base like lithium diisopropylamide (LDA), are excellent carbon nucleophiles for S_N2 reactions. The alkylation of enolates with primary alkyl halides is a standard method for C-C bond formation.

| Carbon Nucleophile | Product Structure | Typical Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Organocuprate (R₂CuLi) | tert-butyl 4-(alkyl)piperazine-1-carboxylate | Solvent (e.g., THF, Et₂O), Low Temperature | Variable (by analogy) | General organocuprate reactivity |

| Enolate (from Ketone/Ester) | tert-butyl 4-((2-oxoalkyl)/(2-alkoxy-2-oxoethyl))piperazine-1-carboxylate | Base (e.g., LDA), Solvent (e.g., THF), Low Temperature | Good (by analogy) | General enolate alkylation principles |

The reactivity of the bromomethyl group in this compound is influenced by both steric and electronic factors.

Steric Effects: The bromomethyl group is a primary alkyl halide, which is ideal for S_N2 reactions as it offers minimal steric hindrance to the incoming nucleophile. The piperazine ring, typically existing in a chair conformation, positions the bromomethyl group in an equatorial or axial position. The accessibility of the electrophilic carbon is generally high. However, very bulky nucleophiles may experience some steric repulsion from the piperazine ring itself. The large tert-butyl group of the Boc protecting group is distant from the reaction center and is not expected to exert a significant direct steric effect on the backside attack at the bromomethyl carbon.

Stereochemical Outcomes of Substitution Reactions

Substitution reactions at the bromomethyl group of this compound predominantly proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is characteristic of primary alkyl halides. A key feature of the S(_N)2 reaction is the inversion of stereochemistry at the carbon center undergoing substitution.

In the case of this compound, the carbon of the bromomethyl group is prochiral. If this carbon were rendered chiral through isotopic labeling (e.g., with deuterium (B1214612) and tritium), a nucleophilic attack would occur from the side opposite to the bromine atom. This "backside attack" leads to a Walden inversion, where the tetrahedral geometry of the carbon atom is inverted, much like an umbrella turning inside out in the wind.

For a hypothetical (R)-enantiomer of a chirally-labeled this compound, an S(_N)2 reaction with a nucleophile (Nu:⁻) would exclusively yield the (S)-enantiomer of the product. This stereospecificity is a direct consequence of the concerted nature of the S(_N)2 mechanism, where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks.

| Reactant Stereochemistry | S(_N)2 Reaction | Product Stereochemistry |

| (R)-enantiomer | Nucleophilic attack | (S)-enantiomer |

| (S)-enantiomer | Nucleophilic attack | (R)-enantiomer |

Elimination Reactions and Competing Pathways

Elimination reactions can compete with substitution reactions, particularly in the presence of strong, sterically hindered bases. For this compound, the most likely elimination pathway is an E2 (bimolecular elimination) reaction.

Formation of Unsaturated Byproducts

The E2 reaction involves the abstraction of a proton from a carbon atom adjacent to the one bearing the leaving group (the β-carbon), leading to the formation of a double bond. In this compound, the β-carbon is within the piperazine ring. Abstraction of a proton from this position would result in the formation of an unsaturated piperazine derivative, specifically tert-butyl 4-methylenepiperazine-1-carboxylate. This reaction is generally considered a side reaction when substitution is the desired outcome.

Influence of Base and Solvent on Elimination

The choice of base and solvent plays a crucial role in determining the ratio of substitution to elimination products.

Base: Strong, bulky bases favor elimination. For instance, potassium tert-butoxide, being sterically hindered, is more likely to act as a base and abstract a proton from the relatively unhindered β-carbon than to act as a nucleophile and attack the sterically accessible but electronically less favorable α-carbon. In contrast, smaller, less hindered bases that are also good nucleophiles, such as hydroxide (B78521) or cyanide, are more likely to lead to substitution products.

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can accelerate S(_N)2 reactions. Polar protic solvents, like ethanol (B145695) or water, can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination. High temperatures also tend to favor elimination over substitution.

| Condition | Favored Pathway | Primary Product |

| Strong, bulky base (e.g., potassium tert-butoxide) | E2 Elimination | tert-Butyl 4-methylenepiperazine-1-carboxylate |

| Small, strong nucleophile (e.g., sodium cyanide) | S(_N)2 Substitution | tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate |

| High Temperature | E2 Elimination | tert-Butyl 4-methylenepiperazine-1-carboxylate |

| Polar aprotic solvent (e.g., DMF) | S(_N)2 Substitution | Substitution Product |

Metal-Catalyzed Coupling Reactions Involving the Bromomethyl Group

The bromomethyl group of this compound is a suitable electrophile for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck)

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. This compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form the corresponding 4-arylmethyl- or 4-vinylmethyl-piperazine derivatives.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org The C(sp³)-Br bond in this compound can participate in Sonogashira-type couplings with terminal alkynes to yield propargylated piperazine derivatives. organic-chemistry.org These reactions are typically carried out in the presence of a palladium catalyst, a copper(I) salt, and an amine base. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While classic Heck reactions typically involve aryl or vinyl halides, modifications have allowed for the use of alkyl halides. The reaction of this compound with an alkene would lead to the formation of a new C-C bond and the introduction of the piperazinomethyl moiety onto the alkene.

C-X Bond Activation in Catalytic Cycles

The initial and often rate-determining step in these palladium-catalyzed cross-coupling reactions is the oxidative addition of the organohalide to the palladium(0) catalyst. This process involves the cleavage of the carbon-bromine (C-Br) bond and the formation of a new organopalladium(II) species.

The catalytic cycle for these reactions can be generalized as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

Transmetalation (for Suzuki and Sonogashira): The organic group from the organoboron (Suzuki) or organocopper (formed in situ in Sonogashira) reagent is transferred to the palladium center, displacing the bromide ion. For the Heck reaction, this step is replaced by the coordination and insertion of the alkene.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Strategic Applications in Organic Synthesis As a Building Block

Precursor for Diverse Piperazine-Containing Scaffolds

The primary utility of tert-butyl 4-(bromomethyl)piperazine-1-carboxylate lies in its role as a precursor for a wide array of piperazine-containing structures. The piperazine (B1678402) motif is a prevalent core in numerous biologically active compounds, and this building block provides a reliable entry point for its incorporation.

The presence of the bromomethyl group facilitates the synthesis of various 1,4-disubstituted piperazine derivatives through nucleophilic substitution reactions. The carbon-bromine bond is readily cleaved by a diverse range of nucleophiles, including amines, phenols, thiols, and carbanions, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This reaction is a cornerstone of its application, enabling the attachment of the Boc-piperazinomethyl moiety to various molecular scaffolds.

The general reaction involves the displacement of the bromide ion by a nucleophile, as depicted in the following scheme:

Scheme 1: General Nucleophilic Substitution

R-Nu + Br-CH₂-(C₄H₈N)-N-Boc → R-Nu-CH₂-(C₄H₈N)-N-Boc + Br⁻

(Where Nu represents a nucleophilic atom like O, N, or S)

This straightforward alkylation allows for the systematic modification of lead compounds in medicinal chemistry to explore structure-activity relationships (SAR). For instance, linking the piperazine unit to aromatic or heterocyclic rings via ether or amine linkages is a common strategy in drug design.

| Nucleophile (Example) | Reagent | Product Class |

| Phenol | Ar-OH | Aryl ether |

| Amine | R₂NH | Tertiary amine |

| Thiol | R-SH | Thioether |

| Carbanion | R₃C⁻ | Alkylated carbon |

Beyond simple substitution, this building block can be employed in the construction of more complex bicyclic systems. Through intramolecular cyclization strategies, fused or bridged ring systems containing the piperazine core can be synthesized. This is typically achieved by designing a synthetic route where a nucleophilic center is present in the same molecule after an initial reaction at the bromomethyl group.

For example, a substrate containing a pendant nucleophile could be alkylated with this compound. Following this, deprotection of the Boc group would free the secondary amine, which could then react with an electrophilic site on the appended molecule to form a new ring, resulting in a fused or bridged bicyclic structure. The specific architecture of the resulting system depends on the length and nature of the linker connecting the reacting moieties.

Utility in the Synthesis of Complex Heterocyclic Compounds

The reactivity of this compound makes it a valuable reagent for incorporating the piperazine unit into larger, more complex heterocyclic and polycyclic molecules that are often targets in pharmaceutical research.

In the total synthesis of complex natural products or novel drug candidates, specific fragments or "building blocks" are often synthesized separately and then coupled together. This compound is an ideal building block for this purpose when a piperazinomethyl fragment is required. Its stability under various reaction conditions (other than those involving strong nucleophiles or acids) allows it to be carried through multiple synthetic steps before the final deprotection and/or modification of the piperazine ring. This modular approach is central to modern synthetic strategies for creating intricate molecular architectures.

The differential reactivity of the two key functional groups—the bromomethyl group and the Boc-protected amine—is the foundation of its utility in sequential transformations. A typical synthetic sequence involves:

Alkylation: Reaction of the bromomethyl group with a suitable nucleophile to attach the piperazine scaffold to a target molecule.

Deprotection: Removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to expose the secondary amine of the piperazine ring.

Secondary Functionalization: The newly revealed secondary amine can then undergo a variety of subsequent reactions, such as acylation, alkylation, reductive amination, or arylation (e.g., Buchwald-Hartwig coupling), to introduce a second point of diversity.

This sequence provides a powerful and flexible method for generating complex molecules with precisely controlled substitutions at both the N1 and N4 positions of the piperazine ring.

| Step | Reaction | Reagents | Result |

| 1 | Nucleophilic Substitution | R-Nu, Base | R-Nu-CH₂-Piperazine-Boc |

| 2 | Boc Deprotection | TFA or HCl | R-Nu-CH₂-Piperazine-H |

| 3 | Acylation | R'COCl, Base | R-Nu-CH₂-Piperazine-C(O)R' |

Contribution to Library Synthesis and Combinatorial Chemistry

Combinatorial chemistry is a technique used to synthesize a large number of compounds in a short period, creating a "library" for high-throughput screening in drug discovery. This compound is an excellent scaffold for such purposes.

The reactive bromomethyl handle allows for parallel synthesis, where the core piperazine scaffold can be reacted with a large library of diverse nucleophiles (e.g., phenols, amines, thiols) in separate reaction vessels or on a solid support. This generates a primary library of compounds with diversity at one position. Subsequently, after a simple deprotection step, the exposed secondary amine can be reacted with a second library of building blocks (e.g., carboxylic acids, aldehydes, aryl halides), introducing a second point of diversity. This two-step approach enables the exponential generation of a large and structurally diverse library of piperazine derivatives from a single, versatile starting material, significantly accelerating the process of identifying lead compounds for new therapeutics.

Design and Synthesis of Compound Libraries for Research

The creation of compound libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of molecules for desired biological activities. This compound serves as an excellent scaffold for the generation of such libraries. Its ability to react with a wide array of nucleophiles, such as amines, phenols, and thiols, through the displacement of the bromide ion, allows for the introduction of diverse substituents.

This approach facilitates the rapid assembly of a large number of structurally related compounds. For instance, a library of potential GPR119 agonists, a target for type 2 diabetes, was synthesized using a one-pot click chemistry approach starting from a derivative of tert-butyl 4-propioloylpiperazine-1-carboxylate. chemicalbook.comnih.gov This highlights the utility of the core piperazine carboxylate structure in generating novel compounds for biological screening. The general synthetic strategy involves the reaction of the bromomethyl group with various nucleophiles, followed by the deprotection of the Boc group and subsequent reaction at the newly freed secondary amine, further expanding the diversity of the library.

Table 1: Examples of Nucleophiles Used in Compound Library Synthesis

| Nucleophile Class | Example | Resulting Linkage |

| Amines | Primary and Secondary Amines | C-N Bond |

| Phenols | Substituted Phenols | C-O Bond (Ether) |

| Thiols | Alkyl and Aryl Thiols | C-S Bond (Thioether) |

| Carboxylates | Carboxylic Acids | C-O Bond (Ester) |

Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful technique for the efficient preparation of peptides, oligonucleotides, and other complex molecules by building them on a solid support. While direct applications of this compound in solid-phase synthesis are not extensively documented in readily available literature, its structural motifs are relevant to the design of linkers and scaffolds in this field.

The principle of solid-phase synthesis involves anchoring a starting material to a solid support, followed by a series of sequential reactions to build the desired molecule. The final product is then cleaved from the support. The bifunctional nature of the piperazine carboxylate scaffold makes it suitable for such applications. For instance, a related piperazine derivative could be immobilized on a solid support through one of its functional groups, while the other end is used for the stepwise assembly of a target molecule. This approach is particularly valuable in the synthesis of peptide mimetics and other complex structures where the piperazine ring acts as a central scaffold.

Role as an Intermediate in the Preparation of Advanced Research Probes

Advanced research probes are essential tools for studying biological processes. These molecules are often designed with specific functionalities to interact with and report on biological targets. This compound and its derivatives are valuable intermediates in the synthesis of such probes, including Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.gov The synthesis of PROTACs often involves the connection of a ligand for the target protein and a ligand for the E3 ligase via a linker. The piperazine scaffold, derivable from this compound, is a common component of these linkers. The inherent flexibility and chemical tractability of the piperazine ring allow for the precise positioning of the two ligands to facilitate the formation of a productive ternary complex.

For example, the synthesis of PROTACs targeting the Androgen Receptor (AR) for the treatment of prostate cancer has utilized piperazine-containing linkers. The modular nature of the synthesis, often employing building blocks like the subject compound, allows for the systematic variation of the linker length and composition to optimize the potency and pharmacokinetic properties of the resulting PROTAC.

Computational Chemistry and Theoretical Studies on Tert Butyl 4 Bromomethyl Piperazine 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For a compound like Tert-butyl 4-(bromomethyl)piperazine-1-carboxylate, these methods provide a molecular-level understanding of its intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. By solving approximations of the Schrödinger equation, DFT can accurately determine key geometric parameters such as bond lengths, bond angles, and dihedral angles.

For this compound, a geometry optimization would likely be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. The resulting optimized geometry would reveal the precise spatial relationship between the tert-butoxycarbonyl (Boc) group, the piperazine (B1678402) ring, and the bromomethyl substituent. The calculations would confirm the expected tetrahedral geometry around the sp3-hybridized carbon and nitrogen atoms and the trigonal planar arrangement of the carbamate (B1207046) group.

Table 1: Predicted Ground State Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (carbamate) | ~1.36 Å |

| C=O (carbamate) | ~1.23 Å | |

| N-C (ring) | ~1.46 Å | |

| C-C (ring) | ~1.53 Å | |

| C-Br | ~1.97 Å | |

| Bond Angle | O=C-N (carbamate) | ~125° |

| C-N-C (ring) | ~112° |

Note: These values are typical for N-Boc protected piperazines and related structures and serve as an illustrative example.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. sapub.org

For this compound, the HOMO would likely be localized on the nitrogen atoms of the piperazine ring and the oxygen of the carbonyl group, reflecting the regions of highest electron density. The LUMO is expected to be centered around the bromomethyl group, specifically on the antibonding σ* orbital of the C-Br bond, indicating this is the most probable site for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative)

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Electron-donating capability (nucleophilic sites) |

| LUMO Energy | ~ -0.5 eV | Electron-accepting capability (electrophilic site) |

Note: These energy values are illustrative and typical for similar organic molecules.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It provides an intuitive guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. rsc.org

For this compound, the MEP would show the most negative potential around the carbonyl oxygen atom, making it a primary site for interaction with electrophiles or hydrogen bond donors. The areas around the hydrogen atoms of the bromomethyl group and the piperazine ring would exhibit positive potential, with the region around the carbon attached to the bromine being a key electrophilic center.

Other reactivity descriptors derived from DFT, such as Fukui functions and Mulliken charges, would further quantify the reactivity of specific atoms, corroborating the qualitative predictions from the MEP map.

Table 3: Predicted Reactivity Descriptors (Illustrative)

| Atom/Region | MEP Value | Mulliken Charge | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen | Highly Negative | ~ -0.60 e | Nucleophilic / H-bond acceptor |

| Piperazine Nitrogens | Negative | ~ -0.50 e | Nucleophilic / Basic |

Note: Values are for illustrative purposes to demonstrate typical charge distributions.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation.

The piperazine ring typically adopts a low-energy chair conformation to minimize angular and torsional strain. However, the presence of bulky substituents, such as the N-Boc group, can significantly influence the conformational landscape. In N-substituted piperazines, a twist-boat conformation can sometimes become energetically competitive or even preferred over the chair form to alleviate steric strain.

Computational studies on similar N-Boc-protected heterocycles have shown that the bulky tert-butyl group can lead to allylic strain, which destabilizes the typical chair conformation where adjacent substituents are forced into unfavorable positions. For this molecule, the bromomethyl group at the C4 position is equatorial in the most stable chair form. A full conformational analysis would involve calculating the relative energies of all possible chair, boat, and twist-boat conformers to identify the global minimum energy structure and the equilibrium populations of each conformer.

Table 4: Predicted Relative Conformational Energies (Illustrative)

| Conformation | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| Chair (equatorial bromomethyl) | 0.00 | >95% |

| Chair (axial bromomethyl) | ~ 2.5 | <5% |

Note: These energy differences are illustrative and based on known conformational preferences of substituted piperazines.

The stability of different conformers is governed by a delicate balance of intramolecular interactions. These include stabilizing forces like hyperconjugation and destabilizing effects such as steric hindrance (van der Waals repulsion) and torsional strain.

In the chair conformation of this compound with an equatorial bromomethyl group, steric interactions are minimized. In the axial conformer, however, significant 1,3-diaxial interactions would occur between the bromomethyl group and the axial hydrogens on the piperazine ring, leading to a higher strain energy.

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time. An MD simulation would reveal the flexibility of the molecule, the frequencies of conformational transitions (e.g., ring flipping), and the stability of intramolecular hydrogen bonds, providing a more complete picture of its dynamic conformational preferences in different environments.

Prediction of Spectroscopic Parameters

Computational methods have become indispensable in the prediction of various spectroscopic parameters, aiding in the structural elucidation and characterization of novel compounds. By simulating spectra, researchers can often predict the outcomes of experimental measurements, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, with a high degree of accuracy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Computational chemistry, particularly Density Functional Theory (DFT), enables the prediction of NMR chemical shifts (δ) and coupling constants. The process typically involves the optimization of the molecule's geometry, followed by the calculation of magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the conformational state of the piperazine ring and the orientation of the tert-butyl and bromomethyl groups. Computational studies on similar N-Boc protected piperazine and piperidine (B6355638) derivatives have demonstrated that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), can provide chemical shifts that are in good agreement with experimental values.

The predicted chemical shifts can help in the assignment of complex experimental spectra and provide a deeper understanding of the electronic environment of each atom within the molecule.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is illustrative and based on general principles of computational NMR prediction for similar structures, as specific published data for this compound was not found.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | 1.45 | 28.5 |

| C (CH₃)₃ | - | 80.5 |

| Piperazine CH₂ (adjacent to N-Boc) | 3.40 | 43.0 |

| Piperazine CH₂ (adjacent to N-CH₂) | 2.50 | 52.0 |

| Piperazine CH | 2.30 | 38.0 |

| CH₂Br | 3.35 | 35.0 |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. These calculations are typically performed on the optimized geometry of the molecule.

For this compound, a computational frequency analysis would predict the positions and relative intensities of the vibrational bands. Key predicted vibrational modes would include:

C-H stretching vibrations of the tert-butyl and piperazine ring protons.

C=O stretching of the carbamate group, which is typically a strong band in the IR spectrum.

C-N stretching vibrations of the piperazine ring and the carbamate.

C-Br stretching of the bromomethyl group, usually found in the lower frequency region of the spectrum.

Simulated IR and Raman spectra can be invaluable for interpreting experimental spectra, especially in cases where band overlap or complex vibrational couplings occur. Studies on related piperazine derivatives have shown that DFT calculations can accurately reproduce the main features of experimental vibrational spectra.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound This data is illustrative and based on general principles of computational vibrational analysis for similar structures, as specific published data for this compound was not found.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| C-H Stretch (tert-butyl) | 2970 - 2850 | Medium | Strong |

| C=O Stretch (carbamate) | 1690 | Strong | Weak |

| C-N Stretch (piperazine) | 1150 - 1050 | Medium-Strong | Medium |

Reactivity Predictions and Selectivity Profiling

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules. By analyzing the electronic structure, it is possible to identify the most likely sites for nucleophilic or electrophilic attack, as well as to predict the stability of potential intermediates and transition states.

For this compound, several computational approaches can be employed to profile its reactivity:

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group would be expected to have a high negative potential, while the hydrogen atoms and the carbon atom of the bromomethyl group would exhibit positive potential.

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. In this compound, the HOMO is likely to be localized on the piperazine nitrogen atoms and the carbonyl oxygen, while the LUMO is expected to be centered on the antibonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic substitution.

Fukui Functions: These are used to predict the local reactivity of different atomic sites within a molecule. By calculating the Fukui functions, one can identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack.

These computational analyses can predict that the primary site for nucleophilic attack is the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion. This is a common reaction pathway for alkyl halides. The piperazine nitrogen that is not protected by the Boc group also represents a potential nucleophilic site, although its reactivity is modulated by the electronic effects of the substituent at the 4-position. Computational studies on the deprotonation of N-Boc piperidines have shown that the presence of the Boc group influences the acidity of the adjacent protons, which is another facet of reactivity that can be computationally explored.

Future Directions and Emerging Research Opportunities

Development of Novel and More Efficient Synthetic Routes

The demand for greener, more efficient, and cost-effective chemical manufacturing is driving research away from classical multi-step batch syntheses. For Tert-butyl 4-(bromomethyl)piperazine-1-carboxylate, future efforts will likely concentrate on process intensification through one-pot reactions and continuous flow technologies.

Future research could adapt these principles to develop a one-pot synthesis of this compound. Such a strategy might involve the initial Boc-protection of a piperazine (B1678402) precursor followed by in-situ functionalization to introduce the hydroxymethyl group, and its subsequent conversion to the bromomethyl group without isolating intermediates. This approach would significantly reduce reaction times, solvent usage, and purification steps, aligning with the principles of green chemistry.

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch, presents numerous advantages for the synthesis of building blocks like this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to enhanced safety, higher yields, and improved product consistency. nih.gov The use of microreactors can enable the safe in-situ generation and immediate consumption of hazardous or unstable reagents, which is particularly relevant for bromination reactions. nih.gov

Applying flow chemistry to this compound's synthesis could involve modular reactor setups for each reaction step—Boc-protection, hydroxymethylation, and bromination. researchgate.net Linking these modules in a "telescoped" process would create a continuous production line, minimizing manual handling and reducing the footprint of the manufacturing process. researchgate.net Furthermore, flow chemistry facilitates rapid optimization and scalability, allowing for seamless transition from laboratory-scale discovery to industrial-scale production. rsc.org

Expanded Applications Beyond Traditional Organic Synthesis

The unique structural features of this compound make it an attractive candidate for incorporation into advanced functional materials. Its piperazine ring can impart specific physicochemical properties, while the reactive bromomethyl group serves as a covalent anchor to graft the molecule onto surfaces or into polymer chains.

The piperazine moiety is increasingly recognized for its utility in creating functional polymers and materials. rsc.orgrsc.org It has been incorporated into polymers to develop materials with applications in antimicrobial coatings, biomedical devices, and water purification systems. rsc.org For example, 1-Boc-piperazine has been used in the preparation of specialized alfa,beta-poly(2-oxazoline) lipopolymers. lifechempharma.com

This compound is well-suited to serve as a monomer or a functionalizing agent in this context. The reactive bromomethyl group can readily participate in polymerization reactions or be grafted onto existing polymer backbones or material surfaces. This could lead to the development of:

Novel Copolymers: By reacting with other monomers, it could introduce the Boc-piperazine unit, whose properties (like pH-responsiveness after deprotection) can be tuned for smart materials.

Surface Modification: It could be covalently attached to the surface of materials like mesoporous silica (B1680970) to create functional nanocarriers for applications such as controlled drug delivery or as hosts for corrosion inhibitors. nih.govacs.org

Specialty Resins: Incorporation into resins could create new stationary phases for chromatography with unique separation capabilities.

Supramolecular chemistry involves the study of chemical systems bound by non-covalent interactions. The piperazine ring is a well-established building block for creating organized, self-assembling supramolecular networks through hydrogen bonding. rsc.orgresearchgate.net These ordered structures are of great interest for crystal engineering and the design of molecular solids with tailored properties.

This compound could serve multiple roles in this field:

Guest Molecule: The piperazine core can act as a guest, fitting into the cavities of larger host molecules to form stable inclusion complexes. researchgate.net Such host-guest systems have potential applications in drug delivery, where the host protects the guest molecule and controls its release. researchgate.netnih.gov

Supramolecular Synthon: As a component in a larger assembly, it can direct the formation of specific architectures through hydrogen bonding and other non-covalent forces. researchgate.net The Boc and bromomethyl groups offer sites for further modification, allowing chemists to tune the molecule's size, shape, and electronic properties to control the self-assembly process.

Functional Component in Interfacial Polymerization: Piperazine derivatives are used to form thin-film composite membranes that can leverage host-guest recognition for highly selective molecular separations. acs.org

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The convergence of robotics, automation, and artificial intelligence (AI) is revolutionizing chemical research. Automated synthesis platforms can dramatically accelerate the pace of discovery by enabling high-throughput synthesis and screening of new molecules. rsc.orgguidechem.com

This compound is an ideal building block for such platforms. Its defined reactive sites—the bromomethyl group and the Boc-protected amine—allow for predictable and modular "Lego-like" assembly of a vast library of derivatives. guidechem.com An automated system could rapidly perform nucleophilic substitution reactions on the bromomethyl group with a large array of nucleophiles (amines, thiols, alcohols, etc.) to generate a diverse library of new piperazine compounds.

When combined with AI and machine learning, this approach becomes even more powerful. AI algorithms could predict the properties of virtual derivatives and prioritize which compounds to synthesize for a specific application (e.g., identifying the best candidates for inhibiting a biological target or having optimal material properties). researchgate.net The automated platform would then synthesize these prioritized molecules, and the experimental results would be fed back to the AI model to refine its predictions. This closed-loop, data-driven process of "design-make-test-learn" could dramatically shorten the timeline for discovering novel materials and therapeutics derived from the this compound scaffold.

Exploration of its Utility in Novel Synthetic Methodologies

A comprehensive review of current scientific literature reveals a notable gap in the documented exploration of this compound in the development of novel synthetic methodologies. While this compound is utilized as a building block in the synthesis of more complex molecules, its potential to drive the discovery of new chemical reactions or to be employed in innovative synthetic strategies remains an underexplored area of chemical research.

The inherent structural features of this compound, namely the presence of a reactive bromomethyl group and a protected piperazine core, suggest its potential as a versatile reagent. The piperazine moiety is a common scaffold in pharmacologically active compounds, and new methods for its elaboration are of significant interest.

Future research could be directed towards investigating the reactivity of the bromomethyl group in concert with the piperazine ring. For instance, studies could explore its participation in novel coupling reactions, cascade sequences, or as a linchpin in multicomponent reactions to afford complex heterocyclic systems. The development of stereoselective transformations involving this reagent would also represent a significant advancement.

Furthermore, the strategic positioning of the Boc-protecting group and the bromomethyl functionality could be leveraged in the design of new synthetic routes to valuable chemical entities. Research into the deprotection and subsequent functionalization of the piperazine nitrogen in tandem with reactions at the bromomethyl site could unveil novel synthetic pathways.

At present, the scientific community has not extensively reported on the application of this compound in pioneering new synthetic methods. This highlights a promising and open avenue for future research endeavors. Such investigations would not only expand the synthetic utility of this particular compound but also contribute to the broader field of organic synthesis by providing new tools and strategies for the construction of complex molecules.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(bromomethyl)piperazine-1-carboxylate?

The synthesis typically involves reacting piperazine derivatives with tert-butyl chloroformate under basic conditions. Key steps include:

- Reagents : 4-(bromomethyl)piperazine, tert-butyl chloroformate, triethylamine (base).

- Conditions : Dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, room temperature, 6–12 hours.

- Workup : Neutralization of HCl byproduct, extraction, and purification via column chromatography .

Q. How is the purity and structure of this compound validated in academic research?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and substituent positions (e.g., δ ~1.4 ppm for tert-butyl protons).

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard for research-grade material.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ = 355.27) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate for:

- Nucleophilic Substitution : Bromine substitution with amines, thiols, or azides.

- Cross-Coupling Reactions : Buchwald-Hartwig amination to generate aryl-piperazine derivatives.

- Protecting Group Strategies : The tert-butyloxycarbonyl (Boc) group is acid-labile, enabling selective deprotection .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Q. How do contradictory data on substitution reaction conditions (e.g., solvent choices) arise, and how are they resolved?

- Contradictions : Conflicting reports on using DMF vs. DMSO for nucleophilic substitution.

- Resolution : Systematic testing of solvent polarity, temperature, and reagent ratios. For example, DMF may favor SN2 pathways at 60°C, while DMSO accelerates reactions at room temperature .

Q. What methodologies are used to assess biological activity (e.g., antimicrobial or anticancer effects)?

Q. How is the Boc protecting group strategically employed and removed in multi-step syntheses?

- Deprotection : Trifluoroacetic acid (TFA) in DCM (1–2 hours, 0°C to RT).

- Applications : Enables selective functionalization of secondary amines in complex molecules (e.g., drug candidates) .

Q. What crystallographic techniques are used to resolve the compound’s 3D structure?

Q. How are structure-activity relationship (SAR) studies designed for piperazine derivatives?

Q. What strategies mitigate toxicity in preclinical evaluations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.